Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate

Lipophilicity Drug-likeness Permeability

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate (CAS 2324179-07-7) is a polyhalogenated aromatic ester featuring a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 5 on the benzoate ring. With a molecular formula of C10H8BrF3O2 and a molecular weight of 297.07 g/mol, it belongs to the class of trifluoromethyl-substituted bromo-methyl benzoate building blocks.

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
Cat. No. B8151655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate
Molecular FormulaC10H8BrF3O2
Molecular Weight297.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F
InChIInChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)3-6(4-8(5)11)9(15)16-2/h3-4H,1-2H3
InChIKeyXJLBJHXGEARPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate – A Trisubstituted Trifluoromethyl Building Block for Advanced Synthesis


Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate (CAS 2324179-07-7) is a polyhalogenated aromatic ester featuring a bromine atom at position 3, a methyl group at position 4, and a trifluoromethyl group at position 5 on the benzoate ring. With a molecular formula of C10H8BrF3O2 and a molecular weight of 297.07 g/mol, it belongs to the class of trifluoromethyl-substituted bromo-methyl benzoate building blocks [1]. The compound is supplied as a solid with a certified purity of 98% and is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research, where the electron-withdrawing trifluoromethyl group modulates lipophilicity and metabolic stability, while the bromine atom provides a reactive handle for cross-coupling and nucleophilic substitution reactions .

Why Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate Cannot Be Replaced by Simpler Benzoate Analogs


The simultaneous presence of three distinct substituents—bromine (position 3), methyl (position 4), and trifluoromethyl (position 5)—on the benzoate core generates a unique steric and electronic environment that is absent in all commonly available analogs. Simply removing the trifluoromethyl group (e.g., methyl 3-bromo-4-methylbenzoate) reduces lipophilicity by approximately 0.9 logP units [1] and eliminates the metabolic stabilization conferred by the CF3 moiety [2]. Conversely, omitting the 4-methyl group (e.g., methyl 3-bromo-5-(trifluoromethyl)benzoate) alters the steric encumbrance adjacent to the bromine atom, which can significantly affect the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions [3]. These differences are not cosmetic; they translate into measurable variations in partitioning behavior, hydrogen-bonding capacity, and synthetic reactivity, meaning that a generic substitution will not replicate the performance of the target compound in multi-step synthetic sequences or structure-activity relationship studies.

Head-to-Head Quantitative Differentiation of Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate from Its Closest Analogs


XLogP3 Lipophilicity Advantage Over Non-Fluorinated and Non-Methylated Analogs

The target compound exhibits a predicted XLogP3 of 3.7, which is 0.9 log units higher than the non-fluorinated analog methyl 3-bromo-4-methylbenzoate (XLogP3 = 2.8) and 0.3 log units higher than the non-methylated analogs methyl 3-bromo-5-(trifluoromethyl)benzoate and methyl 3-bromo-4-(trifluoromethyl)benzoate (both XLogP3 = 3.4) [1][2][3][4]. This difference reflects the synergistic contribution of the trifluoromethyl and methyl groups in the specific 4,5-substitution pattern, as computed by the XLogP3 algorithm (PubChem release 2019.06.18).

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Doubling Relative to Non-Fluorinated Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, contributed by the ester oxygen atoms and the three fluorine atoms of the trifluoromethyl group. In contrast, the non-fluorinated analog methyl 3-bromo-4-methylbenzoate has only 2 HBA sites [1][2]. This difference of 3 additional hydrogen bond acceptors arises solely from the CF3 substituent and is not observed in the non-fluorinated comparator, while the CF3-containing analogs share the same HBA count.

Hydrogen bonding Solubility Protein-ligand interactions

Molecular Weight Differentiation Relative to Non-Fluorinated and Non-Methylated Analogs

The molecular weight of the target compound is 297.07 g/mol, which is 68 g/mol higher than the non-fluorinated analog (229.07 g/mol) and 14.03 g/mol higher than the non-methylated CF3 analogs (283.04 g/mol) [1][2][3]. This incremental mass arises from the combined presence of the trifluoromethyl group (contributing ~51 g/mol vs. hydrogen) and the 4-methyl group (contributing ~14 g/mol vs. hydrogen), placing the target in a distinct molecular weight bracket compared to all common analogs.

Molecular weight Lead-likeness Fragment-based design

Price Premium as a Proxy for Synthetic Complexity and Unique Substitution Pattern Value

The target compound commands a significant price premium in the research chemical market. From the same supplier (Fluorochem), the 1 g pack size is priced at £813.00, compared to £8.00 for the isomer methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0, 98% purity) and £5.00 for the non-fluorinated analog methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1, >98% purity) . This represents an approximately 102-fold and 163-fold cost multiplier, respectively, reflecting the additional synthetic steps required to introduce the 4-methyl group into the trifluoromethyl-bromo-benzoate scaffold.

Procurement cost Synthetic complexity Building block value

Steric and Electronic Differentiation of the Bromine Reactive Center for Cross-Coupling Selectivity

The bromine atom at position 3 is flanked by a methyl group at position 4 (ortho) and the ester group at position 1 (meta). This ortho-methyl substitution introduces steric hindrance that can modulate the rate of oxidative addition in palladium-catalyzed cross-coupling reactions compared to a bromine at position 5 with no ortho substituent, as in methyl 3-bromo-5-(trifluoromethyl)benzoate . While direct comparative kinetic data for this specific compound pair has not been published, the general principle that ortho-substituents retard oxidative addition rates in Suzuki-Miyaura couplings is well-established for aryl bromides, with steric parameters (e.g., Tolman cone angle analogs) correlating with reaction rates [1]. The target compound's bromine is thus predicted to exhibit slower but more selective coupling, potentially advantageous for sequential functionalization strategies.

Cross-coupling Regioselectivity Suzuki-Miyaura

High-Impact Application Scenarios for Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate Based on Its Differentiated Profile


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

The elevated XLogP3 of 3.7, combined with the metabolic shielding conferred by the trifluoromethyl group [1], makes this building block particularly suitable for synthesizing lead series that demand improved membrane permeability and resistance to oxidative metabolism. Compared to the non-fluorinated analog (XLogP3 2.8), the target compound can deliver candidate molecules with enhanced CNS penetration potential, directly supporting programs in neuroscience and anti-infective drug discovery.

Sequential Cross-Coupling Strategies Exploiting Sterically Differentiated Halogen Reactivity

In synthetic sequences requiring the selective mono-functionalization of a bromo-aryl intermediate, the steric hindrance conferred by the ortho-methyl group adjacent to the bromine can be exploited to achieve chemoselective Suzuki-Miyaura coupling in the presence of other reactive sites [2]. This property is valuable for constructing biaryl or terphenyl architectures where regiochemical control is essential.

Agrochemical Intermediate Synthesis Leveraging Trifluoromethyl Bioisosteric Effects

The trifluoromethyl group is a privileged motif in agrochemical design, enhancing both target binding and environmental persistence. The target compound's dual functionality (ester for further derivatization, bromine for cross-coupling) enables its incorporation into herbicidal or fungicidal scaffolds where the 4-methyl-5-trifluoromethyl substitution pattern mimics natural product pharmacophores [1].

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Lipophilicity and Hydrogen Bonding Capacity

With 5 hydrogen bond acceptor sites and a moderate molecular weight of 297 g/mol, this compound occupies a favorable position in fragment-likeness space. Its higher HBA count relative to non-fluorinated fragments enables additional polar interactions with protein targets, while the logP of 3.7 avoids the excessive hydrophobicity often penalized in fragment screening cascades [1].

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